molecular formula C17H20N4O2S B4509052 N-[4-(acetylamino)phenyl]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide

N-[4-(acetylamino)phenyl]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide

Cat. No.: B4509052
M. Wt: 344.4 g/mol
InChI Key: IGDCVHLBFGUDKQ-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Acetylation: The amino group on the phenyl ring is acetylated using acetic anhydride in the presence of a base such as pyridine.

    Amidation: The carboxylic acid group on the thiazole ring is converted to an amide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an amine, such as cyclopentylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group on the phenyl ring can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.

    Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Acyl chlorides, bases like pyridine

Major Products

    Oxidation: Oxidized thiazole derivatives

    Reduction: Amino-substituted phenyl derivatives

    Substitution: Various acyl-substituted derivatives

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biology: It is used in studies to understand its effects on cellular processes and pathways.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

    Industry: It can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(acetylamino)phenyl]-2-(cyclohexylamino)-1,3-thiazole-4-carboxamide
  • N-[4-(acetylamino)phenyl]-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide
  • N-[4-(acetylamino)phenyl]-2-(cyclobutylamino)-1,3-thiazole-4-carboxamide

Uniqueness

N-[4-(acetylamino)phenyl]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide is unique due to the presence of the cyclopentylamino group, which imparts specific steric and electronic properties. This can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds with different cyclic amine groups.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-11(22)18-13-6-8-14(9-7-13)19-16(23)15-10-24-17(21-15)20-12-4-2-3-5-12/h6-10,12H,2-5H2,1H3,(H,18,22)(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDCVHLBFGUDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CSC(=N2)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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